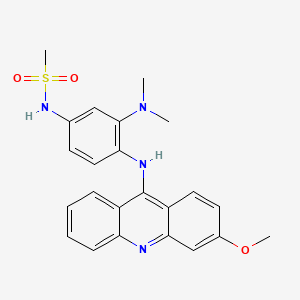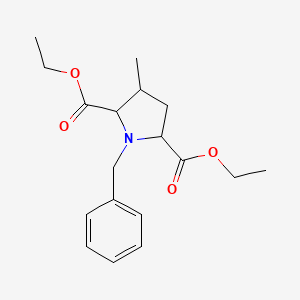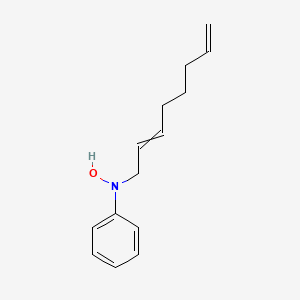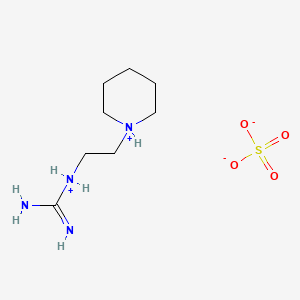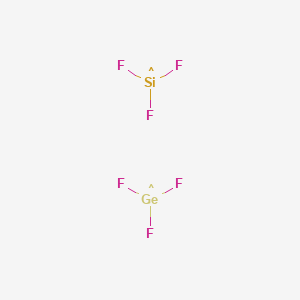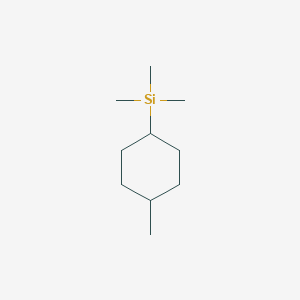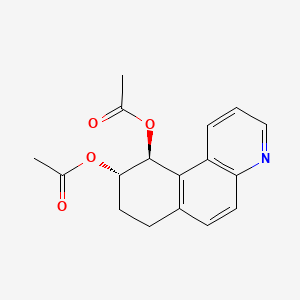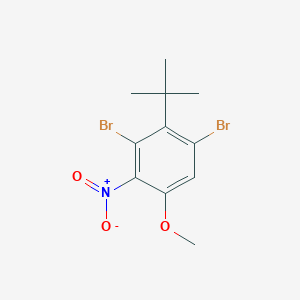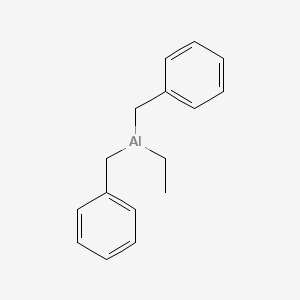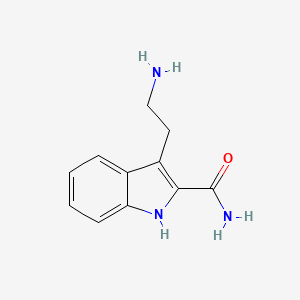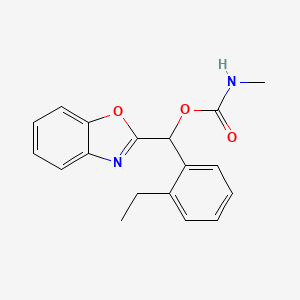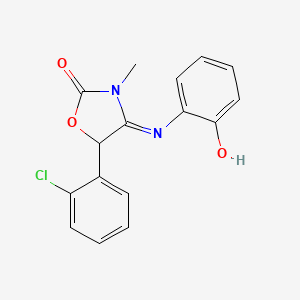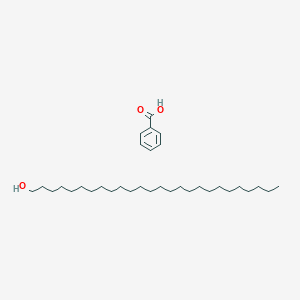![molecular formula C11H12N2O B14321509 2-[2-(5-Methylfuran-2-yl)ethyl]pyrazine CAS No. 106060-95-1](/img/structure/B14321509.png)
2-[2-(5-Methylfuran-2-yl)ethyl]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(5-Methylfuran-2-yl)ethyl]pyrazine is an organic compound that belongs to the class of pyrazines. Pyrazines are known for their aromatic properties and are often found in various natural products and synthetic materials. This compound features a pyrazine ring substituted with a 2-(5-methylfuran-2-yl)ethyl group, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(5-Methylfuran-2-yl)ethyl]pyrazine typically involves the reaction of 5-methylfurfural with ethylamine to form an intermediate, which is then cyclized to produce the desired pyrazine derivative. The reaction conditions often include the use of solvents like ethanol and catalysts such as potassium hydroxide to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-[2-(5-Methylfuran-2-yl)ethyl]pyrazine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding lactones or carboxylic acids.
Reduction: The pyrazine ring can be reduced to form dihydropyrazines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the furan and pyrazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.
Major Products Formed
Oxidation: Formation of lactones or carboxylic acids.
Reduction: Formation of dihydropyrazines.
Substitution: Formation of substituted pyrazines and furans with various functional groups.
Scientific Research Applications
2-[2-(5-Methylfuran-2-yl)ethyl]pyrazine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of flavors and fragrances due to its aromatic properties.
Mechanism of Action
The mechanism of action of 2-[2-(5-Methylfuran-2-yl)ethyl]pyrazine involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity. For example, it may inhibit microbial growth by interfering with essential metabolic pathways in bacteria or fungi. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Ethyl-5-methylfuran: A related compound with similar aromatic properties but different functional groups.
2-Acetyl-5-methylfuran: Another furan derivative with an acetyl group, used in flavor and fragrance industries.
2-(2-Furanylmethyl)-5-methylfuran: A compound with a similar furan structure but different substitution pattern.
Uniqueness
2-[2-(5-Methylfuran-2-yl)ethyl]pyrazine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of a pyrazine ring with a furan moiety makes it versatile for various applications, particularly in the synthesis of complex organic molecules and the development of new materials.
Properties
CAS No. |
106060-95-1 |
|---|---|
Molecular Formula |
C11H12N2O |
Molecular Weight |
188.23 g/mol |
IUPAC Name |
2-[2-(5-methylfuran-2-yl)ethyl]pyrazine |
InChI |
InChI=1S/C11H12N2O/c1-9-2-4-11(14-9)5-3-10-8-12-6-7-13-10/h2,4,6-8H,3,5H2,1H3 |
InChI Key |
TYCRKMWYDYWMSN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)CCC2=NC=CN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


